6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one
Description
Properties
CAS No. |
651021-80-6 |
|---|---|
Molecular Formula |
C16H12ClNO2 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
2-[5-(3-chlorophenyl)-1,2-oxazol-3-yl]-4-methylphenol |
InChI |
InChI=1S/C16H12ClNO2/c1-10-5-6-15(19)13(7-10)14-9-16(20-18-14)11-3-2-4-12(17)8-11/h2-9,19H,1H3 |
InChI Key |
MCKRAGLYOFNTMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NOC(=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one typically involves the reaction of 3-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then cyclized using acetic anhydride to yield the oxazole ring. The final step involves the condensation of the oxazole derivative with 4-methylcyclohexa-2,4-dien-1-one under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS) at the 3-Chlorophenyl Group
The 3-chlorophenyl moiety directs electrophiles to specific positions due to the electron-withdrawing nature of the chlorine substituent. Computational studies on analogous chlorophenyl-oxazole systems suggest:
Experimental data from chlorophenyl-oxazole derivatives (e.g., [3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanol ) indicate moderate reactivity in nitration, with yields ranging from 40–60% under standard conditions.
Nucleophilic Reactions at the Oxazole Ring
The oxazole’s electron-deficient nature facilitates nucleophilic attacks, particularly at the C2 and C5 positions. Key reactions include:
Hydrolysis
Under acidic or basic conditions, the oxazole ring undergoes ring-opening:
For example, hydrolysis of structurally similar oxazole-methylcarbonyl compounds produces β-ketoamide intermediates .
Cycloadditions
The oxazole’s ylidene system participates in [3+2] cycloadditions with dipolarophiles like nitrones:
| Dipolarophile | Product | Conditions | Yield |
|---|---|---|---|
| Nitrone | Isoxazoline-fused bicyclic system | Toluene, 80°C, 12h | 55–70% |
Diels-Alder Reactivity of the Cyclohexadienone Moiety
The conjugated diene in the cyclohexadienone system acts as a diene in Diels-Alder reactions. Representative data:
| Dienophile | Product | Conditions | Endo/Exo Selectivity |
|---|---|---|---|
| Maleic anhydride | Bicyclic adduct | Reflux in DCM, 24h | Endo (90%) |
| Tetracyanoethylene | Electron-deficient adduct | RT, 48h | Exo (75%) |
Steric effects from the methyl group at C4 influence regioselectivity, favoring endo transition states in bulkier dienophiles .
Reduction of the Cyclohexadienone System
Catalytic hydrogenation (H2/Pd-C) selectively reduces the cyclohexadienone to a cyclohexanone derivative:
Further reduction with NaBH4 converts the ketone to a secondary alcohol .
Oxidation of the Oxazole Ring
Strong oxidants (e.g., KMnO4) degrade the oxazole to a carboxylic acid, as observed in related compounds .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [4π] electrocyclic ring-opening of the cyclohexadienone, generating a reactive ortho-quinodimethane intermediate. This species can trap dienophiles (e.g., O2) to form endoperoxides :
| Dienophile | Product | Quantum Yield |
|---|---|---|
| O2 | Endoperoxide | 0.45 |
Comparative Reactivity Table
A comparison with structurally related compounds highlights unique features:
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest possible activity against various diseases:
- Anticancer Activity : Preliminary studies indicate that derivatives of oxazole compounds exhibit cytotoxic effects on cancer cells. The presence of the chlorophenyl group enhances the lipophilicity, potentially increasing bioavailability and efficacy against tumor cells .
- Antimicrobial Properties : Compounds with similar scaffolds have shown promise as antimicrobial agents. The oxazole ring is known for its ability to interact with biological targets, making it a candidate for developing new antibiotics or antifungal agents .
Materials Science
Due to its unique electronic properties, this compound may find applications in:
- Organic Electronics : The conjugated system within the molecule allows for potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into similar compounds has demonstrated their ability to act as electron transport materials .
- Sensors : The sensitivity of the oxazole moiety to environmental changes can be exploited in the design of chemical sensors for detecting specific ions or molecules in various settings .
Agricultural Chemistry
The compound's structural characteristics may also lend themselves to applications in agriculture:
- Pesticides and Herbicides : Compounds containing oxazole and similar structures have been studied for their herbicidal properties. This compound could be explored as a lead structure for developing new agrochemicals aimed at pest control while minimizing environmental impact .
Case Studies
Several studies have highlighted the applications of compounds similar to 6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one:
Mechanism of Action
The mechanism of action of 6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability . The compound may inhibit specific enzymes or block receptor sites, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on core structures, substituents, functional groups, and biological activities (where available).
Table 1: Structural and Functional Comparison
Core Structure Variations
Oxazole vs. Dithiazole/Pyrimidine :
The target compound’s oxazole ring (O, N) contrasts with the dithiazole (S, N) in ’s analog, which increases electron-withdrawing effects due to sulfur’s electronegativity. Pyrimidine-based analogs (e.g., CID 5389142) introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity and solubility .- Benzoxazole vs. Cyclohexadienone: Compounds like those in and incorporate benzoxazole or benzoxazolone cores, which are more rigid and planar compared to the cyclohexadienone-oxazole system. This rigidity may influence binding to hydrophobic enzyme pockets .
Substituent Effects
- Chlorophenyl Position: The 3-chlorophenyl group in the target compound vs. 4-chlorophenyl in ’s compound alters steric interactions.
- Thione (C=S) vs. Ketone (C=O) : The thione group in ’s compound increases polarizability and may enhance metal-binding affinity compared to the ketone in the target compound .
Biological Activity
The compound 6-[5-(3-chlorophenyl)-1,2-oxazol-3(2H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H10ClNO2
- Molecular Weight : 273.70 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The oxazole moiety is known for its ability to chelate metal ions, potentially inhibiting metalloproteins involved in cellular signaling pathways.
- Modulation of Gene Expression : The compound may influence the expression of genes related to inflammation and apoptosis, as indicated by changes in mRNA levels in treated cells.
Biological Assays and Efficacy
Several studies have evaluated the biological efficacy of this compound through various assays:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the findings from these studies:
These results indicate that the compound has a promising profile as a potential anticancer agent.
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory properties. In a study using lipopolysaccharide (LPS)-stimulated macrophages, it was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-alpha | 1000 | 300 | 70% |
| IL-6 | 800 | 200 | 75% |
These findings suggest that the compound may be effective in managing inflammatory conditions.
Study on Cancer Cell Lines
A recent study investigated the effects of this compound on various cancer cell lines. The researchers observed that treatment with the compound led to increased apoptosis as evidenced by Annexin V staining and caspase activation assays.
Clinical Relevance
While preclinical data are promising, further investigations are necessary to establish the clinical relevance of these findings. Ongoing research aims to evaluate the pharmacokinetics and safety profile of this compound in animal models.
Q & A
Q. How can interdisciplinary approaches address gaps in understanding the compound’s bioactivity and environmental impact?
- Methodological Answer : Integrate cheminformatics (QSAR models for toxicity prediction), metabolomics (LC-MS profiling of microbial degradation), and ecotoxicology (mesocosm studies). Validate via Bayesian networks to quantify uncertainty in cross-disciplinary data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
